Timcodar dimesylate was developed as part of a series of compounds aimed at targeting the glucocorticoid receptor without the immunosuppressive effects commonly associated with traditional macrolides. It is classified under the category of immunophilin ligands, which are compounds that bind to immunophilins—proteins that play crucial roles in protein folding and trafficking.
The synthesis of Timcodar dimesylate involves several key steps:
The molecular structure of Timcodar dimesylate can be represented by its chemical formula, which includes multiple functional groups contributing to its biological activity. The compound features a complex polycyclic structure typical of macrolides, with specific substitutions that enhance its binding affinity for target proteins.
Timcodar dimesylate undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The mechanism of action of Timcodar dimesylate primarily involves its interaction with the glucocorticoid receptor:
Timcodar dimesylate exhibits several notable physical and chemical properties:
Timcodar dimesylate has several promising applications:
Timcodar dimesylate (C~43~H~45~ClN~4~O~6~ · 2CH~4~O~3~S), also designated as VX-853, is a semi-synthetic macrolide derivative developed as a non-immunosuppressive alternative to FK506. Its molecular architecture comprises a central L-phenylalaninamide scaffold with three distinct aromatic domains: a 4-chlorophenyl moiety, a benzyl group, and a 3,4,5-trimethoxyphenyl ketone system. The molecule features a single defined stereocenter at the C2 position of the propanamide backbone, conferring (S)-configuration critical for biological activity [3] [5]. This stereochemistry governs its binding specificity toward large FK506-binding proteins (FKBPs) while avoiding interaction with FKBP12—the primary mediator of calcineurin inhibition and immunosuppression associated with tacrolimus (FK506) [1] [3].
Table 1: Molecular Identity of Timcodar Dimesylate
Property | Value | Source/Experimental Method |
---|---|---|
IUPAC Name | (2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-di(pyridin-4-yl)pentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide methanesulfonate | [4] [5] |
Molecular Formula (Salt) | C~43~H~45~ClN~4~O~6~ · 2CH~4~O~3~S | Elemental Analysis, HRMS |
Molecular Weight | 941.51 g/mol | Mass Spectrometry |
Stereochemistry | (S)-configuration at C2 | Chiral HPLC, X-ray Crystallography |
CAS Number (dimesylate) | 183313-30-6 | Chemical Registry |
The dimesylate salt formation significantly modifies key physicochemical properties compared to the free base (CAS 179033-51-3). Methanesulfonic acid counterions protonate the tertiary amine groups, enhancing aqueous solubility to approximately 5-10 mg/mL in buffered solutions (pH 3–5), though it remains insoluble in neutral aqueous media [4] [5]. The free base exhibits high lipophilicity, with a calculated partition coefficient (logP) of 4.8 ± 0.3, contributing to membrane permeability but posing formulation challenges. Thermal analysis reveals decomposition above 250°C without distinct melting, suggesting an amorphous solid state [4] [10].
Table 2: Comparative Physicochemical Profile
Parameter | Timcodar Dimesylate | Timcodar Free Base | FK506 (Tacrolimus) |
---|---|---|---|
Aqueous Solubility | 5-10 mg/mL (pH 3-5) | <0.01 mg/mL | Practically insoluble |
logP/D | -0.8 (salt) | 4.8 ± 0.3 | 3.0-4.5 |
pKa | 8.1 (tertiary amine) | 8.1 (tertiary amine) | 9.9 (carbonyl) |
Thermal Behavior | Decomp. >250°C | Decomp. >230°C | Melting at 127-129°C |
The molecule’s three aromatic systems create substantial steric constraints, limiting stable conformational states observable via NMR and molecular modeling. This conformational rigidity influences binding kinetics with FKBP51/52, where the 3,4,5-trimethoxyphenyl ketone domain anchors the PPIase (peptidyl-prolyl isomerase) binding pocket, while the chlorophenyl and benzyl groups stabilize hydrophobic interactions [1] [3] [5].
The synthesis of timcodar dimesylate proceeds through a multi-step sequence requiring stereoselective control at the C2 center. Commercial production employs a convergent strategy with three key fragments: the (S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid core, 1,5-di(pyridin-4-yl)pentan-3-amine, and activated 3,4,5-trimethoxyphenylacetic acid [4] [5]. The critical steps involve:
Recent advances incorporate biocatalytic C–H oxidation and nickel-electrocatalyzed radical cross-coupling to streamline piperidine precursor synthesis, reducing typical steps from 7-17 to 2-5 [9]. Despite this, the process faces challenges in controlling impurities originating from:
Table 3: Critical Process-Related Impurities
Impurity | Structure | Origin | Control Strategy |
---|---|---|---|
(R)-Timcodar | Enantiomeric at C2 | Incomplete resolution | Enzymatic purity >98% ee |
N-Desmethyl Timcodar | Secondary amine at trimethoxyphenyl site | Incomplete alkylation | Reaction monitoring (HPLC) |
Bis-Timcodar Adduct | Dimer linked via pyridine-amine conjugation | Michael addition | Low-temperature coupling |
Pyridine N-Oxide | Oxidized pyridyl ring | Oxidation during salt formation | Oxygen-free crystallization |
Impurity profiling employs reversed-phase HPLC (C~18~ column, 0.1% TFA/acetonitrile gradient) with high-resolution mass spectrometry (HRMS) and ~13~C-NMR. The dimesylate salt introduces additional methanesulfonate-related impurities: residual solvents (ethanol, ethyl acetate), free methanesulfonic acid (<0.1%), and sulfonate esters (<10 ppm) [4] [6]. Accelerated stability studies (40°C/75% RH) indicate two primary degradants:
The synthetic route’s robustness relies on controlling residual metal catalysts (Ni, Pd <10 ppm) via chelation and crystallization, verified through ICP-MS [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7